molecular formula C18H22N4O3 B2496873 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide CAS No. 2034446-13-2

3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Cat. No. B2496873
CAS RN: 2034446-13-2
M. Wt: 342.399
InChI Key: YLZULXYEDMQZQX-UHFFFAOYSA-N
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Description

The molecule belongs to a class of organic compounds that often exhibit a wide range of biological activities, making them of interest in medicinal chemistry and materials science. Such compounds are typically synthesized through multi-step organic reactions, involving the formation of key intermediate structures that are further modified to achieve the desired final product.

Synthesis Analysis

The synthesis of complex organic molecules like "3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" typically involves the strategic formation of its core structure followed by the addition of functional groups in a stepwise manner. This could involve nucleophilic substitution reactions, amide bond formation, and the introduction of methoxy and phenethyl groups at specific positions. For example, Meerpoel, Joly, and Hoornaert (1993) discussed the synthesis of pyridinone nucleosides, which could serve as a reference for synthesizing pyridazine derivatives through similar methodologies involving key intermediate formations and subsequent functional group modifications (Meerpoel, Joly, & Hoornaert, 1993).

Molecular Structure Analysis

The molecular structure of such compounds is determined using spectroscopic methods (e.g., NMR, IR, MS) and X-ray crystallography. These techniques provide detailed information about the molecule's framework, the spatial arrangement of atoms, and the configuration of functional groups. Structural analysis helps in understanding the compound's reactivity and interaction with biological targets. For instance, Banerjee et al. (2002) provided insights into the crystal structure and conformation of a solvated pyrrolidine derivative, highlighting the importance of molecular conformation in determining the compound's properties (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" can be predicted based on functional groups present in the molecule. These include reactions typical of carboxamides, ethers, and aromatic systems. The molecule's reactivity can be explored in the context of nucleophilic and electrophilic substitutions, as well as interactions with biological molecules. The synthesis process itself, as discussed by Meerpoel et al. (1993), involves strategic reactions that can be extrapolated to understand this compound's reactivity (Meerpoel, Joly, & Hoornaert, 1993).

Scientific Research Applications

Met Kinase Inhibitors

One study describes the discovery and development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration and have advanced into phase I clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Antimicrobial Agents

Another study focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These compounds have shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Alpha(v)beta(3) Antagonists

Research on the alpha(v)beta(3) receptor antagonist, aimed at the prevention and treatment of osteoporosis, identified a compound with excellent in vitro profile and significant efficacy in vivo models of bone turnover. This compound has been selected for clinical development (Hutchinson et al., 2003).

Safety and Hazards

The compound “6-methoxypyridazin-3-yl” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-7-8-17(21-20-16)25-15-10-12-22(13-15)18(23)19-11-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZULXYEDMQZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

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